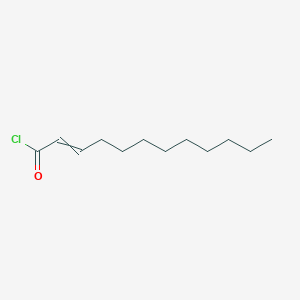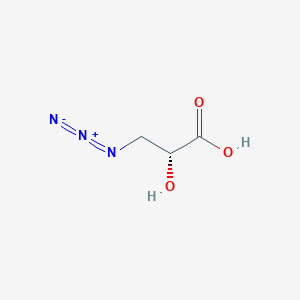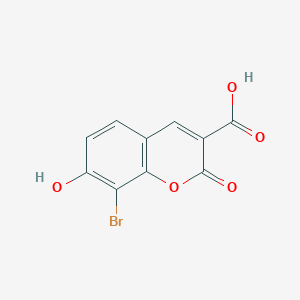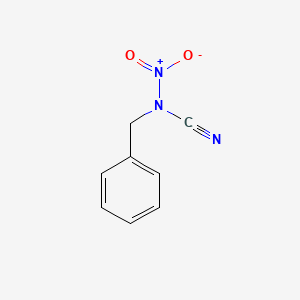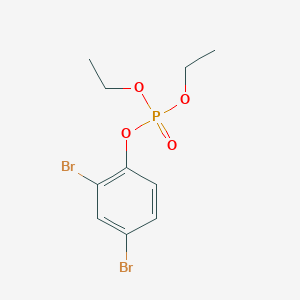![molecular formula C24H40N2O2 B14307018 (1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] CAS No. 112527-32-9](/img/structure/B14307018.png)
(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core and two butoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] typically involves a multi-step process. The initial step often includes the preparation of the 1,3-phenylene core, followed by the introduction of butoxymethyl groups through a series of reactions. Common reagents used in these reactions include butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the imine bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine groups into amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a potential candidate for therapeutic applications. Research may focus on its efficacy and safety in treating various diseases or conditions.
Industry
In industry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in the development of new industrial products.
Mechanism of Action
The mechanism of action of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1E,1’E)-N,N’-(1,4-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,2-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(ethoxymethyl)-2-methylpropan-1-imine]
Uniqueness
The uniqueness of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
112527-32-9 |
|---|---|
Molecular Formula |
C24H40N2O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-butoxy-N-[3-[(3-butoxy-2,2-dimethylpropylidene)amino]phenyl]-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C24H40N2O2/c1-7-9-14-27-19-23(3,4)17-25-21-12-11-13-22(16-21)26-18-24(5,6)20-28-15-10-8-2/h11-13,16-18H,7-10,14-15,19-20H2,1-6H3 |
InChI Key |
IKVQBBFMVMTVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C)(C)C=NC1=CC(=CC=C1)N=CC(C)(C)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


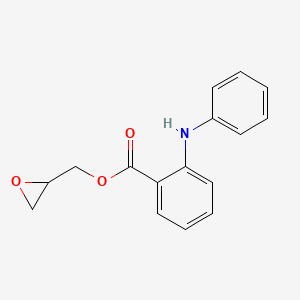
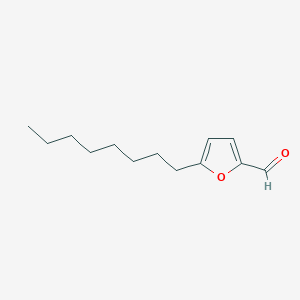
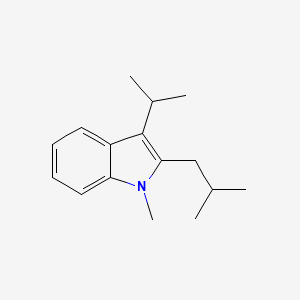
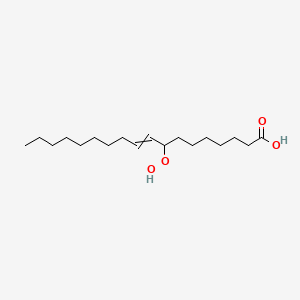

![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)

